Purpurogenone vs. Penicillitone: Comparative Cytotoxicity Potency Across Human Cancer Cell Lines
Purpurogenone (reported as penicillitone in the primary literature) exhibits potent in vitro cytotoxicity against multiple human cancer cell lines with sub-micromolar to low-micromolar IC50 values. The compound demonstrates differential sensitivity across cell types, with the highest potency observed in HepG2 hepatoma cells (IC50 = 4.44 ± 0.24 μM), followed by A549 lung carcinoma (5.57 ± 0.19 μM) and MCF-7 breast cancer (5.98 ± 0.22 μM) [1]. This profile differs from other steroids and quinones isolated from the same fungal genus, such as ergosta-8(9),22E-diene-3β,5α,6β,7α-tetraol (IC50 = 15.6 μg/mL against HepG2) and 5α,8α-epidioxy-24(S)-methylcholesta-6,9(11),22-triene-3β-ol (IC50 = 16.8 μg/mL), which show substantially weaker activity [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | IC50: 4.44 ± 0.24 μM (HepG2); 5.57 ± 0.19 μM (A549); 5.98 ± 0.22 μM (MCF-7) |
| Comparator Or Baseline | Adriamycin (positive control): IC50 = 0.37 ± 0.06 μM (HepG2), 0.35 ± 0.07 μM (A549), 0.17 ± 0.028 μM (MCF-7); Ergosta-diene-tetraol (fungal steroid from same genus): IC50 = 15.6 μg/mL (HepG2) |
| Quantified Difference | Purpurogenone is 3-4× more potent than ergosta-diene-tetraol against HepG2; approximately 10-15× less potent than adriamycin |
| Conditions | MTT assay; 72 h exposure; A549 human lung carcinoma, HepG2 human hepatoma, MCF-7 human breast cancer cell lines |
Why This Matters
The single-digit micromolar potency across three distinct cancer histotypes supports procurement for broad-spectrum cytotoxicity screening programs and positions purpurogenone as a more potent hit than several co-isolated fungal metabolites.
- [1] Xue M, et al. as cited in: Lindsay CA, Rakotondraibe HL. Cytotoxic steroids from Penicillium species. In: Phytochemistry. ScienceDirect; 2023. View Source
